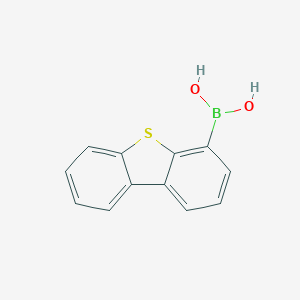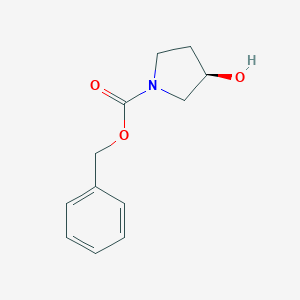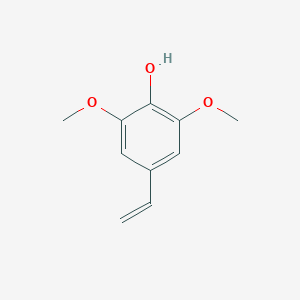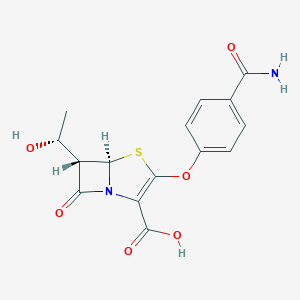
Methyl 2-chloro-4-hydroxybenzoate
概要
説明
“Methyl 2-chloro-4-hydroxybenzoate” is a chemical compound with the CAS Number: 104253-44-3 . Its molecular weight is 186.59 g/mol . The IUPAC name for this compound is methyl 2-chloro-4-hydroxybenzoate .
Synthesis Analysis
The synthesis of Methyl 2-chloro-4-hydroxybenzoate and its derivatives involves various chemical reactions, including bromination, hydrolysis, cyanidation, and esterification.Molecular Structure Analysis
The molecular structure of methyl 2-chloro-4-hydroxybenzoate has been explored through various analyses, including X-ray crystallography and computational methods . Studies reveal that the compound forms a 3D framework via extensive intermolecular hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of methyl 2-chloro-4-hydroxybenzoate involves its participation in various reactions, such as the dehalogenation of 4-chlorobenzoate to form 4-hydroxybenzoate.Physical And Chemical Properties Analysis
Methyl 2-chloro-4-hydroxybenzoate has a molecular weight of 186.59 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 186.0083718 g/mol . The topological polar surface area of the compound is 46.5 Ų .科学的研究の応用
Pharmaceutical Applications
“Methyl 2-chloro-4-hydroxybenzoate” is used in the pharmaceutical industry . It is often used as a reference standard in the production of various drugs .
Chemical Synthesis
This compound is used in chemical synthesis . It can serve as a starting material or intermediate in the synthesis of more complex chemical compounds .
Research and Development
“Methyl 2-chloro-4-hydroxybenzoate” is used in research and development . Scientists use it to study its properties and potential applications in various fields .
Biological Studies
This compound is used in biological studies . It can be used to study its effects on biological systems and its potential use in biotechnological processes .
Antimicrobial Preservative
“Methyl 4-hydroxybenzoate”, a related compound, is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . It’s possible that “Methyl 2-chloro-4-hydroxybenzoate” could have similar applications.
Tampon Additives
“Methyl 4-hydroxybenzoate” has been studied for its influence on staphylococcal TSST-1 production, a concern in the use of tampons . “Methyl 2-chloro-4-hydroxybenzoate” may have similar applications in this field.
作用機序
Mode of Action
It is believed to interact with its targets in a way that induces changes at the molecular level . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-chloro-4-hydroxybenzoate . These factors could include pH, temperature, and the presence of other molecules.
Safety and Hazards
The safety information for Methyl 2-chloro-4-hydroxybenzoate includes hazard statements such as H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
将来の方向性
While specific future directions for Methyl 2-chloro-4-hydroxybenzoate are not mentioned in the search results, related compounds like Methylparaben are commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . This suggests potential future applications in these areas for Methyl 2-chloro-4-hydroxybenzoate.
特性
IUPAC Name |
methyl 2-chloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZFMXJQJZUATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542278 | |
| Record name | Methyl 2-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-hydroxybenzoate | |
CAS RN |
104253-44-3 | |
| Record name | Methyl 2-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-hydroxy-benzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)









![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
